molecular formula C13H14N2O B13891221 4-(4-Methoxypyridin-3-yl)-3-methylaniline

4-(4-Methoxypyridin-3-yl)-3-methylaniline

Cat. No.: B13891221
M. Wt: 214.26 g/mol
InChI Key: NJDKVLPWXPPKFQ-UHFFFAOYSA-N
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Description

4-(4-Methoxypyridin-3-yl)-3-methylaniline is an organic compound that belongs to the class of anilines and pyridines It features a methoxy group attached to the pyridine ring and a methyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypyridin-3-yl)-3-methylaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as ethanol or water, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypyridin-3-yl)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(4-Hydroxypyridin-3-yl)-3-methylaniline, while reduction of a nitro group can produce 4-(4-Methoxypyridin-3-yl)-3-methylamine.

Scientific Research Applications

4-(4-Methoxypyridin-3-yl)-3-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypyridin-3-yl)-3-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxypyridin-3-yl)-3-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy and methyl groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(4-methoxypyridin-3-yl)-3-methylaniline

InChI

InChI=1S/C13H14N2O/c1-9-7-10(14)3-4-11(9)12-8-15-6-5-13(12)16-2/h3-8H,14H2,1-2H3

InChI Key

NJDKVLPWXPPKFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=C(C=CN=C2)OC

Origin of Product

United States

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